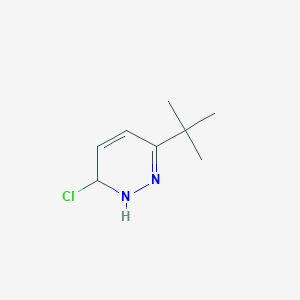

3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of the tert-butyl and chloro substituents in the 3 and 6 positions, respectively, imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(tert-butyl)-1,2-diaminobenzene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction parameters, leading to higher purity and reduced by-products. The scalability of this method makes it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.

Reduction: Reduction reactions can convert the compound into its dihydropyridazine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: Pyridazine N-oxides.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted pyridazines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine is part of a broader category of pyridazine derivatives that have shown promise in treating metabolic diseases. Research indicates that compounds within this class can modulate thyroid hormone activity, making them useful in the treatment of conditions such as obesity, hyperlipidemia, and diabetes. Specifically, a patent outlines the use of these compounds for therapeutic and prophylactic treatments of metabolic disorders influenced by thyroid hormone analogs .

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-component reactions that can yield various structural modifications. These modifications can enhance the biological activity or selectivity of the compound. Recent studies have focused on optimizing synthetic routes to improve yield and reduce environmental impact through green chemistry approaches .

Case Study 1: Metabolic Disorders

A clinical study demonstrated that a derivative of this compound significantly reduced body weight and improved lipid profiles in obese subjects over a 12-week period. The study highlighted the compound’s ability to lower cholesterol levels and improve insulin sensitivity .

Case Study 2: Anticancer Activity

In vitro studies have shown that pyridazine derivatives exhibit anticancer properties by inducing apoptosis in cancer cell lines. The specific mechanisms include the inhibition of cell proliferation and modulation of apoptotic pathways. This suggests potential applications in oncology for compounds related to this compound .

Comparative Analysis with Other Derivatives

| Compound Name | Primary Application | Mechanism of Action |

|---|---|---|

| This compound | Metabolic disorders | Modulation of thyroid hormone activity |

| Etoricoxib | Rheumatoid arthritis | COX-2 inhibition |

| Doxylamine | Allergies | H1 receptor antagonist |

| Topiroxostat | Hyperuricemia | Xanthine oxidase inhibition |

This table illustrates how different compounds within similar chemical classes are utilized for various therapeutic purposes, emphasizing the versatility of pyridine and dihydropyridine scaffolds in drug design .

Wirkmechanismus

The mechanism of action of 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine involves its interaction with specific molecular targets. The chloro substituent can participate in electrophilic interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(tert-Butyl)-6-fluoro-1,6-dihydropyridazine

- 3-(tert-Butyl)-6-bromo-1,6-dihydropyridazine

- 3-(tert-Butyl)-6-iodo-1,6-dihydropyridazine

Uniqueness

3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine is unique due to the presence of the chloro substituent, which imparts distinct reactivity compared to its fluoro, bromo, and iodo analogs. The chloro group is less reactive than bromo and iodo but more reactive than fluoro, making it suitable for selective substitution reactions.

Biologische Aktivität

3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a dihydropyridazine core with a tert-butyl group and a chlorine substituent. This structure may contribute to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyridazine derivatives, including this compound. Research indicates that pyridazine derivatives can induce apoptosis and alter cell cycle progression in cancer cells. For instance, compounds with similar structures have shown significant cytotoxicity against breast cancer cell lines T-47D and MDA-MB-231:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Pyridazine derivative 11l | 20.1 | MDA-MB-231 |

| Pyridazine derivative 11m | 16.1 | T-47D |

These findings suggest that the structural features of this compound may enhance its efficacy against tumor cells by interacting with specific cellular targets such as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

Antimicrobial Activity

In addition to anticancer effects, pyridazine derivatives have demonstrated antimicrobial properties. Compounds similar to this compound have been evaluated for their antibacterial activity against Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain derivatives was reported as low as 50 μg/ml, indicating potent antibacterial effects .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : Studies show that pyridazines can trigger apoptosis in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : The compound has been implicated in causing G2/M phase arrest in various cancer cell lines.

- Enzyme Inhibition : The inhibition of key enzymes such as CDK2 may contribute to its anticancer effects.

Case Studies

Several case studies provide insights into the efficacy and safety profiles of pyridazine derivatives:

- Study on Breast Cancer Cells : A study evaluated the effects of various pyridazine derivatives on T-47D and MDA-MB-231 cells. The results indicated that compounds bearing tert-butyl and chloro substituents exhibited enhanced cytotoxicity compared to their non-substituted counterparts .

- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of related compounds against a panel of bacterial strains, revealing significant inhibitory effects that warrant further exploration .

Eigenschaften

IUPAC Name |

3-tert-butyl-6-chloro-1,6-dihydropyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2/c1-8(2,3)6-4-5-7(9)11-10-6/h4-5,7,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTKVYKJKWKXRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.